

# BMS-813160 in Pancreatic Ductal Adenocarcinoma: A Technical Guide

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## Compound of Interest

Compound Name: BMS-813160

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## Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) that limits the efficacy of conventional therapies and immunotherapies. A key driver of this immunosuppression is the infiltration of tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs), a process largely mediated by the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) signaling axes. **BMS-813160**, a potent, orally bioavailable dual antagonist of CCR2 and CCR5, has emerged as a promising therapeutic agent to remodel the TME and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical development of **BMS-813160** in the context of PDAC, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

## Introduction: The Rationale for Targeting CCR2 and CCR5 in PDAC

The PDAC TME is notoriously "cold," with a paucity of effector T cells and an abundance of immunosuppressive cell populations.<sup>[1]</sup> Inflammatory monocytes expressing CCR2 are recruited from the bone marrow to the tumor via the C-C motif chemokine ligand 2 (CCL2), where they differentiate into TAMs.<sup>[1]</sup> These TAMs, along with other myeloid cells expressing

CCR5, contribute to a pro-tumoral environment by suppressing T-cell function, promoting angiogenesis, and facilitating metastasis.[2][3]

**BMS-813160** is a small molecule inhibitor designed to simultaneously block the signaling of both CCR2 and CCR5.[4] This dual antagonism is hypothesized to inhibit the recruitment of immunosuppressive myeloid cells to the tumor, thereby shifting the balance of the TME towards an anti-tumor phenotype and potentially sensitizing the tumor to other therapies such as chemotherapy and immune checkpoint inhibitors.[4][5]

## Preclinical Profile of BMS-813160

### In Vitro Activity

**BMS-813160** demonstrates potent and selective binding to human CCR2 and CCR5. The following table summarizes its in vitro binding and functional activity.

Target	Assay Type	IC50 (nM)	Reference
CCR2	Binding	6.2	[6]
CCR5	Binding	3.6	[6]
CCR1	Binding	>25,000	[6]
CCR4	Binding	>40,000	[6]
CXCR2	Binding	>40,000	[6]
CCR2	Chemotaxis	0.8	[6]
CCR5	Chemotaxis	1.1	[6]

### Pharmacokinetics

Pharmacokinetic studies in multiple species have demonstrated excellent oral bioavailability and moderate to low clearance of **BMS-813160**.

Species	Oral Bioavailability (%)	Clearance (mL/min/kg)	Reference
Mouse	80	33	[4]
Rat	90	20	[4]
Dog	100	2.5	[4]
Cynomolgus Monkey	100	3.5	[4]

## In Vivo Efficacy

In a mouse model of thioglycollate-induced peritonitis, oral administration of **BMS-813160** dose-dependently inhibited the migration of inflammatory monocytes and macrophages, confirming its in vivo pharmacodynamic activity.[4] Preclinical studies using a related dual CCR2/CCR5 inhibitor, BMS-687681, in a PDAC mouse model demonstrated that combining the inhibitor with radiation and anti-PD-1 therapy led to enhanced anti-tumor efficacy, increased intratumoral effector T cell infiltration, and suppression of regulatory T cells and M2-like TAMs. [7][8]

## Clinical Development in Pancreatic Ductal Adenocarcinoma

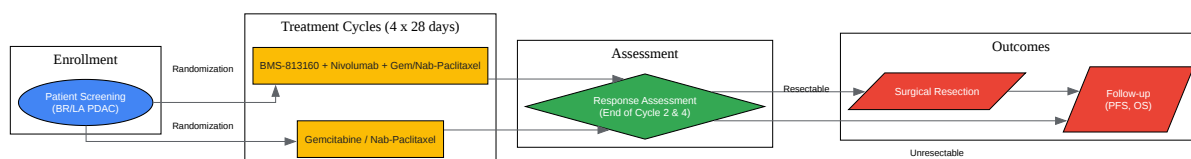
The primary clinical investigation of **BMS-813160** in PDAC is the Phase I/II study NCT03496662, which evaluates its safety and efficacy in combination with nivolumab and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).[5][9]

### NCT03496662 Study Design

This single-institution, open-label study enrolled patients with borderline resectable (BR) or locally advanced (LA) PDAC.[5] The recommended Phase II dose of **BMS-813160** was established in a 3+3 dose-escalation design.[5]

- Investigational Arm: **BMS-813160** (300 mg twice daily) + Nivolumab (480 mg every 28 days) + Gemcitabine (1000 mg/m<sup>2</sup> on days 1, 8, 15 of a 28-day cycle) + Nab-paclitaxel (125 mg/m<sup>2</sup> on days 1, 8, 15 of a 28-day cycle).[10]

- Control Arm: Gemcitabine + Nab-paclitaxel alone.[5]



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**Figure 1:** Simplified workflow of the NCT03496662 clinical trial.

## Clinical Efficacy

The addition of **BMS-813160** and nivolumab to chemotherapy demonstrated promising clinical activity.

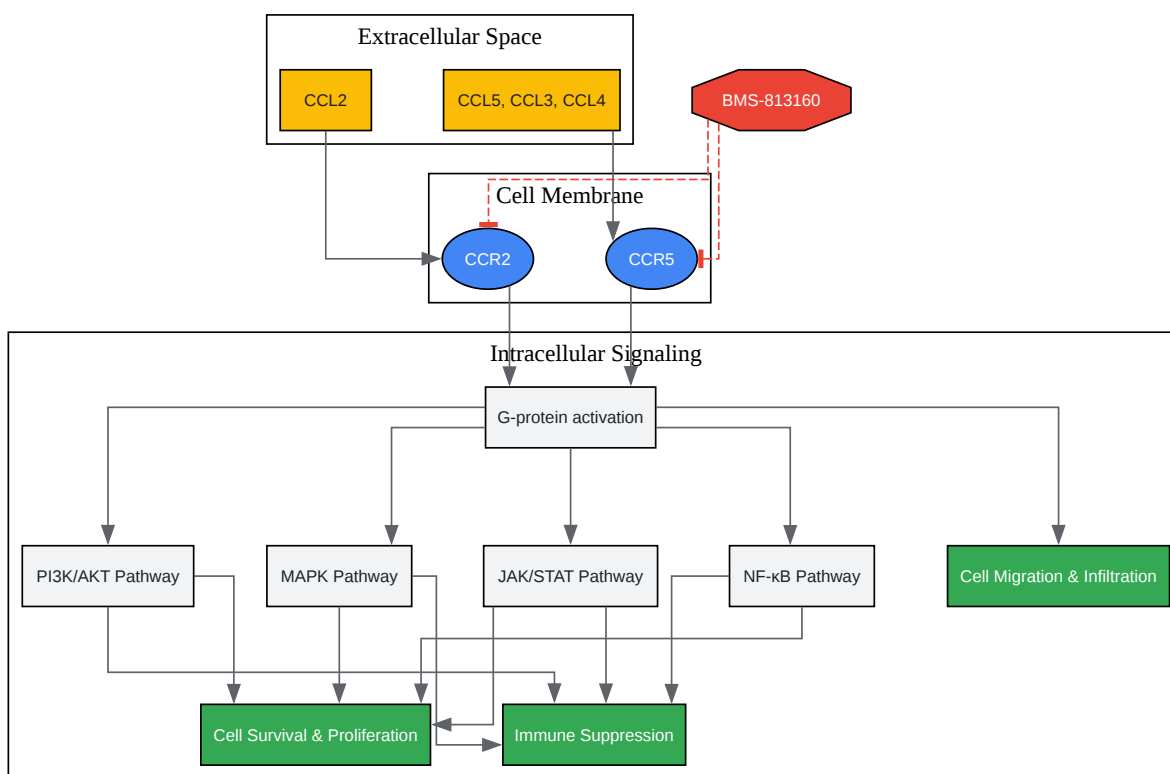
Outcome Measure	Borderline Resectable PDAC	Locally Advanced PDAC	Control Arm	Reference
Objective Response Rate (ORR)	42%	20%	0%	[5][9]
Resection Rate	83.3%	20%	N/A	[5][9]
Median Progression-Free Survival (PFS)	11.9 months	14.7 months	N/A	[5][9]
Median Overall Survival (OS)	18.2 months	17.0 months	N/A	[5][9]

## Safety and Tolerability

The combination regimen was generally well-tolerated. Grade 3 adverse events attributed solely to **BMS-813160** included diarrhea and QTc prolongation.[5][9]

## Mechanism of Action and Signaling Pathways

**BMS-813160** exerts its anti-tumor effect by disrupting the signaling cascades initiated by the binding of chemokines to CCR2 and CCR5.



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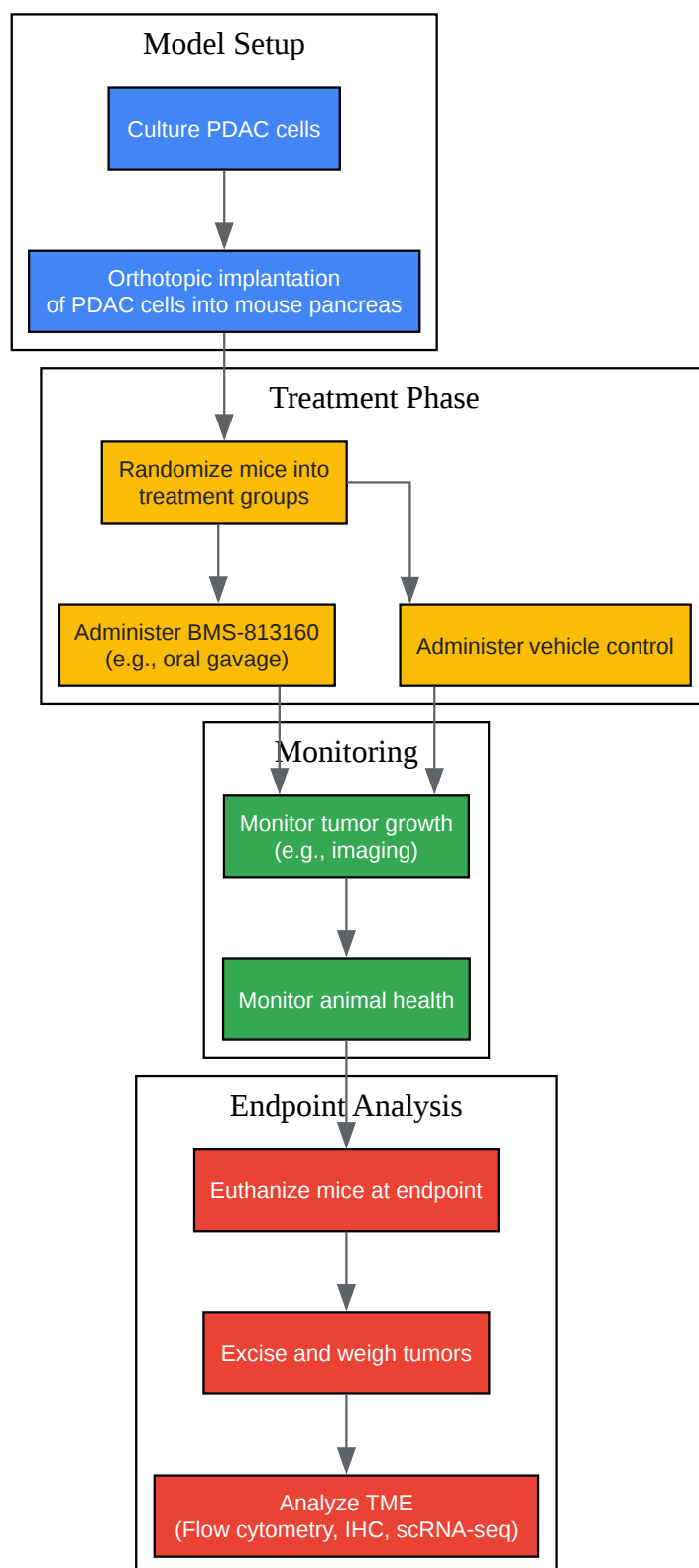
**Figure 2:** Simplified signaling pathways inhibited by **BMS-813160**.

Upon binding of their respective ligands (e.g., CCL2 to CCR2; CCL5, CCL3, CCL4 to CCR5), these G-protein coupled receptors activate downstream signaling pathways, including PI3K/AKT, MAPK, JAK/STAT, and NF- $\kappa$ B.[11] These pathways collectively promote the migration and infiltration of immunosuppressive cells, such as TAMs and regulatory T cells, into the TME, while also supporting their survival and pro-tumoral functions. By blocking CCR2 and CCR5, **BMS-813160** inhibits these downstream signaling events, thereby reducing the recruitment of immunosuppressive cells and mitigating their function within the tumor.

## Experimental Protocols

This section outlines general protocols for key experimental methodologies used in the evaluation of **BMS-813160** and similar agents in the context of pancreatic cancer.

## Preclinical In Vivo Efficacy in an Orthotopic PDAC Model



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**Figure 3:** General workflow for preclinical in vivo efficacy studies.

- **Cell Culture:** Murine or human PDAC cell lines are cultured under standard conditions.
- **Orthotopic Implantation:** Anesthetized, immunocompetent mice (for murine cell lines) or immunodeficient mice (for human cell lines) undergo surgical implantation of PDAC cells into the pancreas.
- **Treatment:** Once tumors are established, mice are randomized into treatment and control groups. **BMS-813160** is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
- **Monitoring:** Tumor growth is monitored non-invasively (e.g., ultrasound or bioluminescence imaging). Animal weight and health are monitored regularly.
- **Endpoint Analysis:** At the study endpoint, mice are euthanized, and tumors are excised and weighed. A portion of the tumor is processed for downstream analysis of the TME, including flow cytometry, immunohistochemistry (IHC), and single-cell RNA sequencing (scRNA-seq).

## Flow Cytometry for Immune Profiling of the TME

- **Tissue Dissociation:** Freshly resected tumor tissue is mechanically and enzymatically dissociated to generate a single-cell suspension.<sup>[2]</sup>
- **Immune Cell Enrichment:** Immune cells are enriched from the single-cell suspension, for example, using a Percoll gradient.<sup>[2]</sup>
- **Antibody Staining:** The enriched immune cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, macrophages, MDSCs) and their activation states.
- **Data Acquisition and Analysis:** Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using specialized software to quantify the proportions and phenotypes of different immune cell subsets within the TME.<sup>[2]</sup>

## Single-Cell RNA Sequencing (scRNA-seq) of the TME

- **Single-Cell Suspension:** A high-viability single-cell suspension is prepared from the tumor tissue as described for flow cytometry.<sup>[12]</sup>



- **Single-Cell Capture and Library Preparation:** Single cells are captured in droplets with barcoded beads using a platform such as the 10x Genomics Chromium system.[13] cDNA is generated, and sequencing libraries are prepared according to the manufacturer's protocol.
- **Sequencing and Data Analysis:** The libraries are sequenced on a high-throughput sequencer. The resulting data is processed through a bioinformatic pipeline to align reads, generate a cell-by-gene count matrix, and perform downstream analyses such as cell clustering, identification of cell types and states, and differential gene expression analysis between conditions.[14][15]

## Future Directions and Conclusion

The dual inhibition of CCR2 and CCR5 by **BMS-813160** represents a promising strategy to modulate the immunosuppressive TME of pancreatic ductal adenocarcinoma. Clinical data from the NCT03496662 trial suggests that this approach, in combination with chemotherapy and immunotherapy, can improve patient outcomes. Further investigation is warranted to explore the efficacy of **BMS-813160** in other combination regimens and to identify predictive biomarkers for patient selection. The ongoing NCT03184870 trial, which includes a monotherapy arm, will provide valuable insights into the single-agent activity of **BMS-813160**. [16] A deeper understanding of the intricate signaling networks within the PDAC TME and the precise molecular effects of CCR2/CCR5 inhibition will be crucial for optimizing the therapeutic potential of this novel agent.

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